1-Boc-4-(Fenilamino)piperidina

Descripción general

Descripción

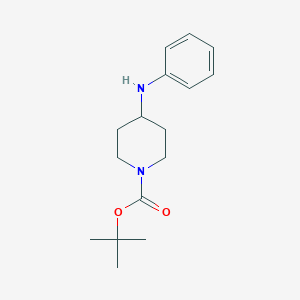

4-Anilino-1-Boc-piperidina, también conocida como tert-butil 4-(fenilamino)piperidina-1-carboxilato, es un compuesto químico con la fórmula molecular C16H24N2O2 y un peso molecular de 276,4 g/mol . Este compuesto es estructuralmente similar a los opioides conocidos y se utiliza principalmente como un estándar de referencia analítico . Es un precursor en la síntesis de 4-anilinopiperidina .

Aplicaciones Científicas De Investigación

4-Anilino-1-Boc-piperidina se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina . Algunas de sus aplicaciones incluyen:

Estándar de Referencia Analítico: Se utiliza como un estándar de referencia en química analítica para la identificación y cuantificación de compuestos similares.

Precursor en Síntesis: Sirve como un precursor en la síntesis de varios compuestos farmacéuticos, incluyendo opioides y otras moléculas bioactivas.

Aplicaciones Forenses: El compuesto se utiliza en laboratorios forenses para el análisis de muestras de drogas.

Mecanismo De Acción

El mecanismo de acción de 4-Anilino-1-Boc-piperidina está principalmente relacionado con su función como precursor en la síntesis de compuestos bioactivos . El compuesto en sí no exhibe actividad biológica significativa, pero se convierte en moléculas activas a través de reacciones químicas . Los objetivos moleculares y las vías involucradas dependen del compuesto bioactivo específico sintetizado a partir de 4-Anilino-1-Boc-piperidina .

Análisis Bioquímico

Biochemical Properties

1-Boc-4-(Phenylamino)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s phenylamino group can engage in hydrogen bonding and π-π interactions with amino acid residues in proteins, enhancing its binding affinity and specificity . Additionally, 1-Boc-4-(Phenylamino)piperidine can act as a substrate for enzymes involved in the synthesis of complex organic molecules .

Cellular Effects

1-Boc-4-(Phenylamino)piperidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . The compound can also alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function . Furthermore, 1-Boc-4-(Phenylamino)piperidine impacts cellular metabolism by influencing the activity of metabolic enzymes and altering metabolite levels .

Molecular Mechanism

At the molecular level, 1-Boc-4-(Phenylamino)piperidine exerts its effects through various binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity . The compound’s phenylamino group can form hydrogen bonds and π-π interactions with amino acid residues, stabilizing the enzyme-substrate complex . Additionally, 1-Boc-4-(Phenylamino)piperidine can influence gene expression by binding to transcription factors and other regulatory proteins, modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Boc-4-(Phenylamino)piperidine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 1-Boc-4-(Phenylamino)piperidine can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its stability and activity may decrease over time, necessitating careful storage and handling .

Dosage Effects in Animal Models

The effects of 1-Boc-4-(Phenylamino)piperidine vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, 1-Boc-4-(Phenylamino)piperidine may exhibit toxic effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, but exceeding this threshold can lead to toxicity .

Metabolic Pathways

1-Boc-4-(Phenylamino)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, 1-Boc-4-(Phenylamino)piperidine can influence metabolic flux by modulating the activity of key metabolic enzymes, altering the levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, 1-Boc-4-(Phenylamino)piperidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s phenylamino group can enhance its binding affinity to specific transporters, promoting its accumulation in certain cellular compartments . Additionally, 1-Boc-4-(Phenylamino)piperidine can be localized to specific tissues based on its interactions with tissue-specific transporters and binding proteins .

Subcellular Localization

1-Boc-4-(Phenylamino)piperidine exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, 1-Boc-4-(Phenylamino)piperidine can be targeted to the mitochondria, influencing cellular metabolism and energy production .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-Anilino-1-Boc-piperidina típicamente implica la reacción de 4-anilinopiperidina con cloroformato de tert-butilo en condiciones básicas . La reacción se lleva a cabo en un solvente orgánico como diclorometano, y se utiliza una base como trietilamina para neutralizar el ácido clorhídrico formado durante la reacción . La mezcla de reacción se agita luego a temperatura ambiente durante varias horas hasta que la reacción está completa. El producto se aísla mediante extracción y se purifica por recristalización o cromatografía .

Métodos de Producción Industrial

La producción industrial de 4-Anilino-1-Boc-piperidina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de solventes y reactivos de grado industrial, y las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza . El producto se purifica típicamente utilizando técnicas de cromatografía o cristalización a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

4-Anilino-1-Boc-piperidina se somete a varios tipos de reacciones químicas, incluyendo:

Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica donde el grupo anilina puede ser reemplazado por otros nucleófilos.

Reacciones de Desprotección: El grupo protector Boc (terc-butoxicarbonilo) se puede eliminar en condiciones ácidas para producir la amina libre.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Los reactivos comunes incluyen nucleófilos como haluros de alquilo o cloruros de acilo.

Desprotección: El grupo Boc se puede eliminar utilizando ácidos como ácido trifluoroacético o ácido clorhídrico en un solvente orgánico.

Productos Principales

Productos de Sustitución: Dependiendo del nucleófilo utilizado, se pueden obtener varios derivados sustituidos de 4-Anilino-1-Boc-piperidina.

Producto Desprotegido: La eliminación del grupo Boc produce 4-anilinopiperidina.

Comparación Con Compuestos Similares

4-Anilino-1-Boc-piperidina es estructuralmente similar a otros derivados de piperidina, como:

4-Anilinopiperidina: La forma desprotegida de 4-Anilino-1-Boc-piperidina.

N-Fenetil-4-piperidona: Otro precursor utilizado en la síntesis de opioides.

4-Anilino-N-fenetilpiperidina: Un compuesto utilizado en la síntesis de análogos de fentanilo.

La singularidad de 4-Anilino-1-Boc-piperidina radica en su grupo anilina protegido por Boc, que proporciona estabilidad y permite la desprotección selectiva en condiciones controladas .

Actividad Biológica

1-Boc-4-(Phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its biological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Boc-4-(Phenylamino)piperidine has the following chemical structure:

- Molecular Formula : CHNO\

- CAS Number : 125541-22-2

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a phenylamino substituent at the 4-position. This structural configuration is crucial for its biological interactions.

The mechanism of action of 1-Boc-4-(Phenylamino)piperidine primarily involves its interaction with specific biological targets, particularly enzymes and receptors. The presence of the phenylamino group enhances the compound's binding affinity and selectivity, which is vital for its pharmacological effects.

Target Interactions

Research indicates that this compound may interact with:

- Dopamine Receptors : Potential implications in treating neuropsychiatric disorders.

- Enzymatic Pathways : Involvement in pathways related to cancer cell proliferation.

Anticancer Properties

1-Boc-4-(Phenylamino)piperidine has shown promising results in preclinical studies regarding its cytotoxic effects on cancer cells. The compound's ability to induce apoptosis in various cancer cell lines highlights its potential as an anticancer agent.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 10 | Induction of apoptosis |

| Study B | MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |

| Study C | A549 (lung cancer) | 12 | Cell cycle arrest |

Neuropharmacological Effects

There is emerging evidence suggesting that 1-Boc-4-(Phenylamino)piperidine may exhibit neuroprotective properties. Its interaction with dopamine receptors could facilitate therapeutic effects in conditions such as Parkinson's disease and schizophrenia.

Table 2: Neuropharmacological Studies

| Study | Model | Effect Observed |

|---|---|---|

| Study D | Rodent model | Reduced motor deficits |

| Study E | Cell culture | Neuroprotection against oxidative stress |

Case Studies

Several case studies have explored the applications of 1-Boc-4-(Phenylamino)piperidine in drug development:

- Case Study 1 : Investigated the compound's efficacy as a dopamine receptor antagonist, revealing significant improvements in behavioral symptoms in animal models of schizophrenia.

- Case Study 2 : Focused on its cytotoxic effects against resistant cancer cell lines, demonstrating enhanced efficacy compared to existing chemotherapeutics.

Synthesis and Derivatives

The synthesis of 1-Boc-4-(Phenylamino)piperidine typically involves multiple steps, including:

- Formation of the piperidine ring.

- Introduction of the Boc protecting group.

- Attachment of the phenylamino moiety through nucleophilic substitution reactions.

Research into derivatives of this compound has yielded various analogs with modified biological activities, enhancing its therapeutic potential.

Propiedades

IUPAC Name |

tert-butyl 4-anilinopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIWISWAPVQGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363439 | |

| Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822063 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

125541-22-2 | |

| Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BOC-4-AP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB6P54SRS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.